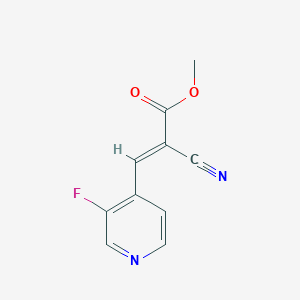
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is a chemical compound with the molecular formula C9H5FN2O2 It is known for its unique structure, which includes a cyano group, a fluoro-substituted pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate typically involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The fluoro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where its unique structure may offer advantages.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The cyano group and the fluoro-substituted pyridine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed effects in various applications. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(3-chloro-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methyl-4-pyridinyl)-2-propenoate
- 2-Cyano-3-(3-methoxy-4-pyridinyl)-2-propenoate
Uniqueness
Methyl 2-cyano-3-(3-fluoro-4-pyridinyl)-2-propenoate is unique due to the presence of the fluoro group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and can improve its binding affinity to specific targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
853347-81-6 |
|---|---|
Molecular Formula |
C10H7FN2O2 |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-(3-fluoropyridin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H7FN2O2/c1-15-10(14)8(5-12)4-7-2-3-13-6-9(7)11/h2-4,6H,1H3/b8-4+ |
InChI Key |
DLMSOYGLBVLYQH-XBXARRHUSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=C(C=NC=C1)F)/C#N |
Canonical SMILES |
COC(=O)C(=CC1=C(C=NC=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















